

A Technical Guide to the Biological Activity of Pyrazole-4-Acetic Acid Derivatives

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Compound of Interest

Compound Name: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrazole-4-acetic acid derivatives, a class of compounds demonstrating significant therapeutic potential across multiple biological domains. As a privileged heterocyclic scaffold, the pyrazole nucleus is a cornerstone in modern medicinal chemistry, and the addition of a 4-acetic acid moiety frequently enhances or confers potent biological activities.^{[1][2][3]} This document will dissect the synthesis, mechanisms of action, and key experimental validations for the anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, offering both foundational knowledge and practical, field-proven insights for drug discovery and development.

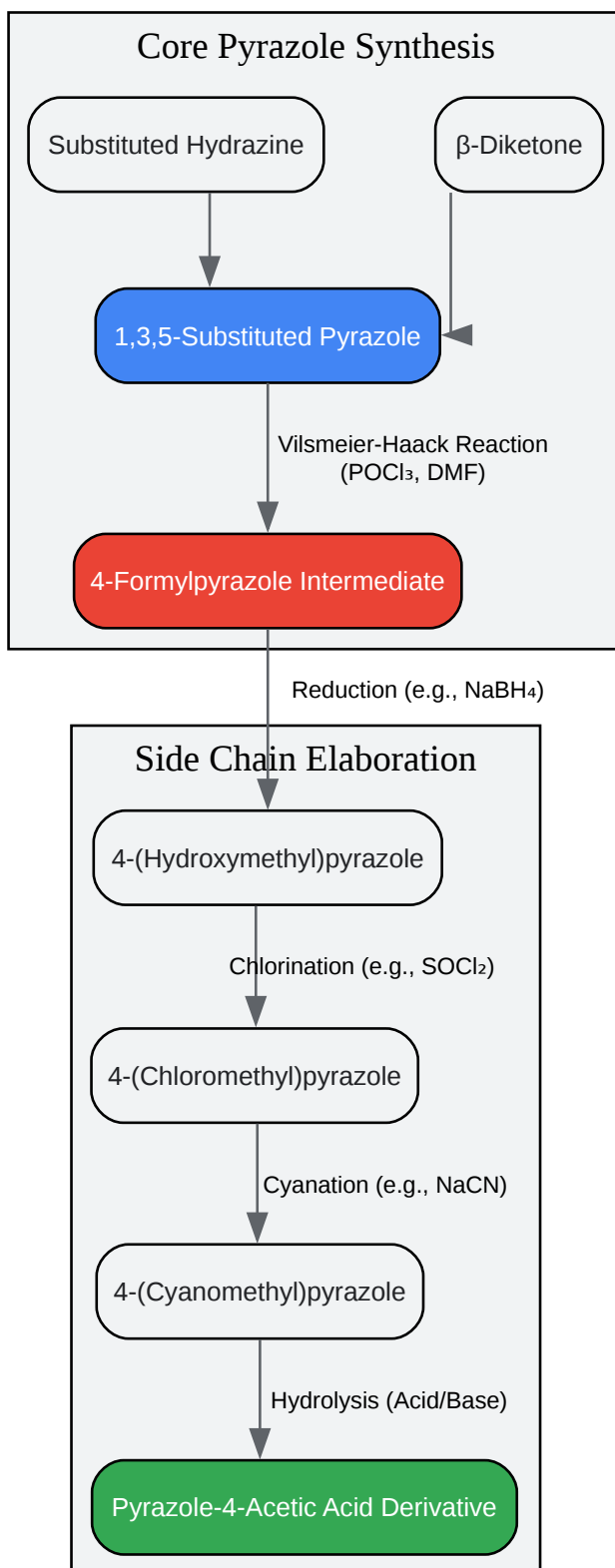
Section I: The Core Scaffold: Synthesis and Characterization

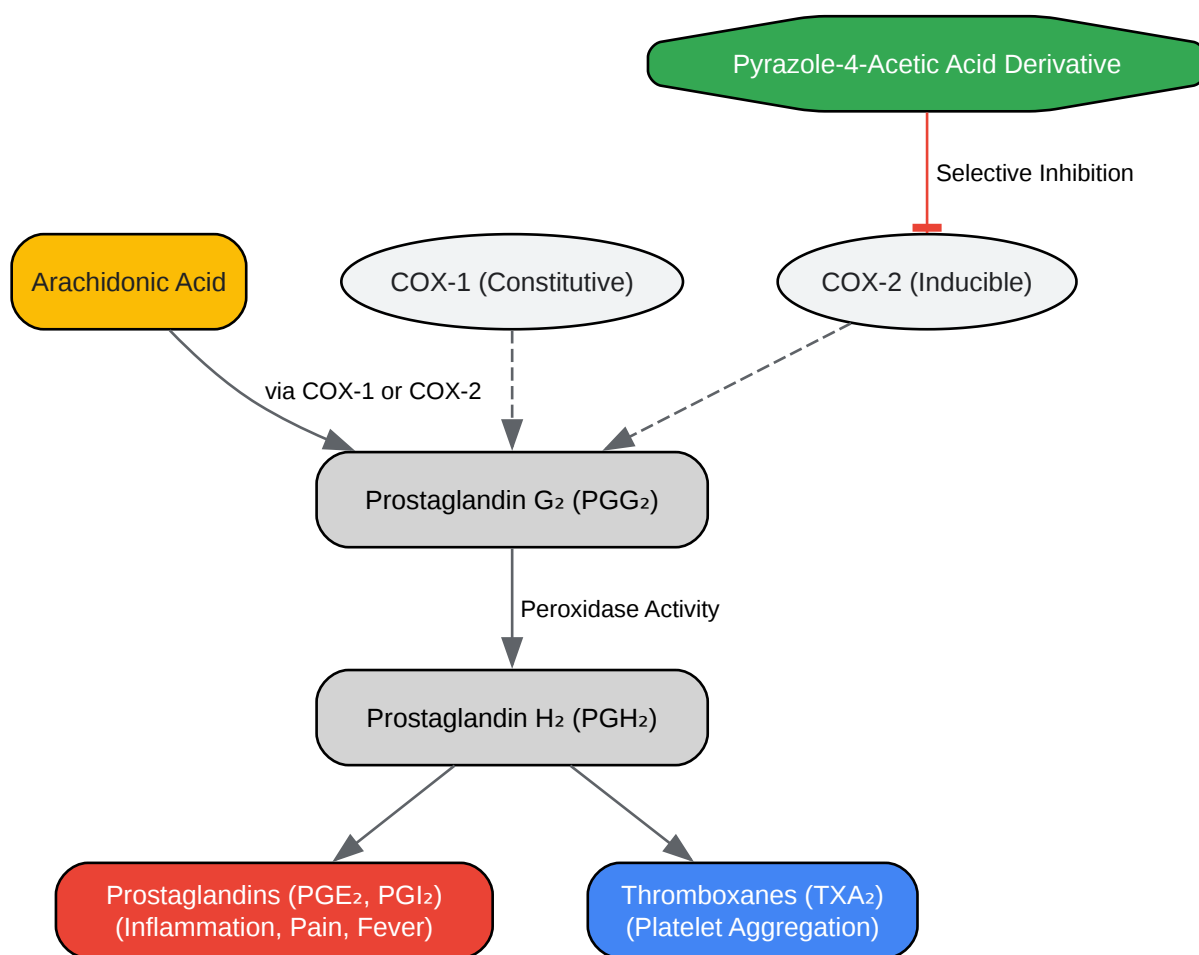
The therapeutic efficacy of any derivative is fundamentally tied to its synthesis. The preparation of pyrazole-4-acetic acid derivatives typically begins with the formation of a 4-formylpyrazole intermediate, most commonly achieved via the Vilsmeier-Haack reaction.^{[4][5]} This electrophilic substitution reaction introduces a formyl group at the C4 position of the pyrazole ring, which serves as a versatile handle for subsequent elaboration into the acetic acid side chain. Alternative modern approaches, such as one-pot multicomponent reactions, offer efficient pathways with high yields and reduced reaction times.^{[2][6][7]}

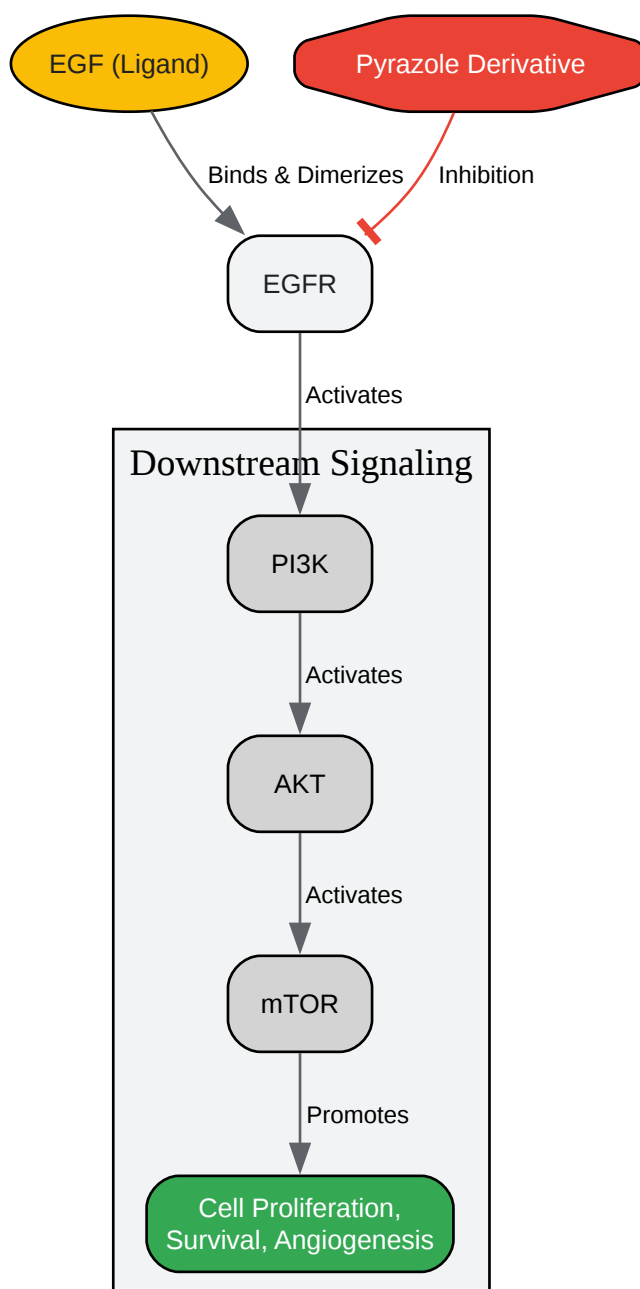
The conversion of the 4-formyl group to the 4-acetic acid moiety involves standard organic transformations, such as oxidation or a multi-step sequence involving reduction to an alcohol, conversion to a halide, cyanation, and subsequent hydrolysis. The choice of synthetic route is critical as it dictates the potential for substituent diversity on the pyrazole core, which in turn governs the structure-activity relationship (SAR) for specific biological targets.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway from a substituted hydrazine and a β -diketone to the final pyrazole-4-acetic acid derivative.







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